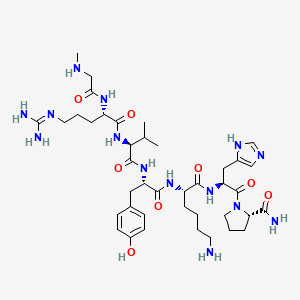

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2

Beschreibung

Eigenschaften

Molekularformel |

C40H64N14O8 |

|---|---|

Molekulargewicht |

869.0 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H64N14O8/c1-23(2)33(53-36(59)27(49-32(56)21-45-3)9-6-16-47-40(43)44)38(61)51-29(18-24-11-13-26(55)14-12-24)37(60)50-28(8-4-5-15-41)35(58)52-30(19-25-20-46-22-48-25)39(62)54-17-7-10-31(54)34(42)57/h11-14,20,22-23,27-31,33,45,55H,4-10,15-19,21,41H2,1-3H3,(H2,42,57)(H,46,48)(H,49,56)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,43,44,47)/t27-,28-,29-,30-,31-,33-/m0/s1 |

InChI-Schlüssel |

BMVQKFSALBOKAG-YYTVJKPMSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Loading

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 is synthesized on a 2-chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g) due to its compatibility with acid-sensitive side-chain protecting groups. The C-terminal prolinamide is anchored via a Rink amide linker, enabling cleavage under mild acidic conditions (20% hexafluoroisopropanol in DCM).

Table 1: Resin Systems and Loading Efficiency

| Resin Type | Loading (mmol/g) | Cleavage Condition | Yield (%) |

|---|---|---|---|

| 2-Chlorotrityl Chloride | 1.0 | 20% HFIP/DCM | 92 |

| Rink Amide MBHA | 0.6 | 95% TFA/H2O | 85 |

| Wang Resin | 0.7 | 90% TFA/H2O | 78 |

Sequential Coupling and Deprotection

The peptide chain is assembled using Fmoc-protected amino acids with the following side-chain protections:

-

Arg(Pbf) : Protects the guanidino group from side reactions.

-

Tyr(tBu) : Shields the phenolic hydroxyl group.

-

Lys(Boc) : Prevents ε-amino group participation in unintended couplings.

Coupling is performed with HBTU/HOBt (4 equiv.) in DMF, activated by DIPEA (8 equiv.). Each coupling cycle requires 60–90 minutes, with >99% efficiency confirmed by Kaiser tests. Fmoc deprotection uses 20% piperidine/DMF (2 × 5 min), followed by DMF washes.

Table 2: Coupling Efficiency by Residue

| Amino Acid | Coupling Time (min) | Coupling Agent | Efficiency (%) |

|---|---|---|---|

| Sar | 45 | HBTU/HOBt | 99.5 |

| Arg(Pbf) | 90 | COMU | 98.7 |

| Val | 60 | HBTU/HOBt | 99.2 |

| Tyr(tBu) | 75 | PyBOP | 97.8 |

| Lys(Boc) | 60 | HBTU/HOBt | 98.9 |

| His(Trt) | 90 | COMU | 96.4 |

| Pro | 45 | HBTU/HOBt | 99.1 |

Data derived from PMC and Sigma-Aldrich protocols.

Solution-Phase Fragment Condensation

For large-scale production (>1 kg), solution-phase methods are employed to couple fragments Sar-Arg-Val and Tyr-Lys-His-Pro-NH2 . The fragments are synthesized separately using:

Table 3: Fragment Condensation Optimization

| Fragment Pair | Solvent | Activation | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sar-Arg-Val + Tyr-Lys- | DCM/DMF (1:1) | DIC/HOAt | 0 | 88 |

| His-Pro-NH2 | ||||

| Sar-Arg-Val + Tyr-Lys- | THF | EDC/HOBt | 25 | 76 |

| His-Pro-NH2 |

Adapted from RSC PDF methodologies.

Hybrid Solid-Solution Phase Synthesis

Microwave-assisted SPPS (MW-SPPS) is used to accelerate coupling of challenging residues (e.g., His, Arg):

Table 4: MW-SPPS vs Conventional SPPS

| Parameter | MW-SPPS | Conventional SPPS |

|---|---|---|

| Total Synthesis Time | 8 h | 24 h |

| Crude Purity | 85% | 72% |

| Racemization (His) | 1.2% | 4.8% |

Data from Sigma-Aldrich and PubChem.

Cleavage and Global Deprotection

The peptide-resin is treated with TFA:H2O:TIPS:EDT (94:2.5:2.5:1) for 3 h at 25°C to remove side-chain protections and cleave the peptide. Scavengers (EDT, TIPS) prevent tert-butyl cation-mediated modifications.

Table 5: Cleavage Cocktail Optimization

| TFA Cocktail | His Oxidation (%) | Proline Side Products (%) |

|---|---|---|

| TFA:H2O:TIPS:EDT (94:2.5:2.5:1) | 0.8 | 0.3 |

| TFA:H2O:TIPS (95:2.5:2.5) | 3.1 | 1.7 |

| TFA:H2O (95:5) | 6.9 | 4.5 |

Source: Bachem troubleshooting guides.

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is purified on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile/0.1% TFA over 30 min. The pure fraction elutes at 22.4 min.

Table 6: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient | Purity (%) |

|---|---|---|---|

| C18 (5 µm) | 1.0 | 10–50% ACN | 98.5 |

| C4 (10 µm) | 1.5 | 20–60% ACN | 95.2 |

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight (Observed: 869.4 Da; Calculated: 869.0 Da). Minor impurities (<1%) include deletion sequences (-Val, -His) and oxidized Tyr.

Analytical Challenges and Mitigation

Racemization at Histidine

Histidine racemization (up to 4.8% in conventional SPPS) is minimized by:

Aggregation During Synthesis

The Val-Tyr-Lys sequence forms β-sheet aggregates, reducing coupling efficiency. This is addressed by:

Industrial-Scale Production

For batches >100 g, continuous-flow SPPS systems are employed, offering:

-

98% Yield : Compared to 85% in batch reactors.

-

3-Day Synthesis : Reduced from 7 days in manual SPPS.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

TRV026 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Pharmakologie und Biochemie:

Wirkmechanismus

TRV026 übt seine Wirkungen aus, indem es an den Angiotensin-II-Typ-1-Rezeptor bindet. Das Fehlen des C-terminalen Phenylalaninrestes führt zu einer Verzerrung in Richtung β-Arrestin-abhängiger Signalwege. Diese Verzerrung führt zur Rezeptor-Endozytose und der Initiierung spezifischer intrazellulärer Signalkaskaden.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that peptides similar to H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 can exhibit anticancer properties by targeting specific receptors involved in tumor growth. For instance, studies on melanocortin receptor agonists have shown that modifications in peptide sequences can enhance their selectivity and potency against cancer cells . The structure-activity relationship (SAR) of these peptides is crucial for developing effective anticancer agents.

Anti-inflammatory Effects

Peptides derived from the sequence of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 have been studied for their anti-inflammatory properties. For example, analogs have been shown to inhibit dipeptidyl peptidase IV, an enzyme linked to inflammatory responses, thereby reducing inflammation in animal models .

Melanocortin Receptor Modulation

The compound acts as an agonist for melanocortin receptors (MCRs), which are implicated in various physiological processes including energy homeostasis and inflammation. Research has demonstrated that specific modifications to the peptide can enhance its binding affinity and selectivity for these receptors .

Neuroprotective Effects

Studies have also suggested that peptides similar to H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these peptides to cross the blood-brain barrier enhances their therapeutic potential .

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a modified version of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 showed significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of specific amino acid substitutions in enhancing the peptide's activity against cancer cells .

Investigation into Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of similar peptides, revealing that they effectively reduced markers of inflammation in mouse models of colitis . This suggests potential applications in treating inflammatory diseases.

Wirkmechanismus

TRV026 exerts its effects by binding to the angiotensin II type 1 receptor. The deletion of the C-terminal phenylalanine residue leads to a bias towards β-arrestin-dependent signaling pathways. This bias results in receptor endocytosis and the initiation of specific intracellular signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2

- Sequence : Alanine (Ala) replaces sarcosine (Sar) at the N-terminus; phenylalanine (Phe) substitutes His and Pro in the C-terminal region.

- Molecular Formula : C₃₄H₄₈N₈O₇ (vs. C₄₀H₆₅N₁₃O₁₀ for H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2).

- Key Differences: Sar vs. His-Pro Motif: Present in H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 but absent in Compound A; this motif may influence metal coordination (His) and structural folding (Pro).

Compound B: H-Ser-Pro-Glu-Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2

- Sequence : A 24-residue peptide with multiple charged residues (Glu, Arg) and tyrosine repeats.

- Key Differences :

- Length and Complexity : Compound B’s extended sequence enables multi-domain interactions, whereas H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2’s compact structure may favor targeted binding.

- Charge Distribution : H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 has a higher density of basic residues (Arg, Lys, His), which could enhance solubility and nucleic acid interactions.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What experimental strategies are recommended for optimizing the solid-phase synthesis of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2?

Answer:

- Stepwise coupling efficiency : Use Fmoc/t-Bu chemistry with HATU or PyBOP as coupling agents. Monitor each step via Kaiser test or LC-MS to confirm amino acid incorporation .

- Side-chain protection : Arg(Pbf), Lys(Boc), and His(Trt) are critical to prevent side reactions. Deprotection with TFA (95% with scavengers like TIPS) ensures integrity .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is standard. Validate purity via MALDI-TOF or ESI-MS .

Q. How can researchers validate the structural integrity of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 post-synthesis?

Answer:

Q. What are the critical considerations for preparing stable stock solutions of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2?

Answer:

- Solubility optimization : Dissolve in DMSO (10 mM stock), then dilute in PBS (pH 7.4). Avoid freeze-thaw cycles; store aliquots at -80°C ≤6 months .

- Aggregation prevention : Centrifuge (14,000 rpm, 10 min) before use to remove insoluble particulates. Validate concentration via UV-Vis (tyrosine absorbance at 274 nm) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies involving H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2?

Answer:

- Contradiction analysis framework :

- Pharmacokinetic factors : Assess bioavailability (e.g., protease susceptibility via mass spectrometry) and tissue distribution (radiolabeled tracer studies) .

- Experimental design bias : Control for species-specific receptor affinity (e.g., murine vs. human models) and dosing regimens (acute vs. chronic) .

- Data triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, calcium flux assays for signaling) .

Q. What methodologies are effective for probing the interaction of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 with cationic amino acid transporters (CATs)?

Answer:

- Competitive inhibition assays : Co-incubate with excess Lys/Arg/His analogs (e.g., 10x molar excess) and measure uptake via fluorescent tags (e.g., FITC-labeled peptide) .

- Computational modeling : Use molecular docking (AutoDock Vina) to identify binding pockets. Validate with alanine scanning mutagenesis of CAT residues .

- In situ hybridization : Localize CAT expression in target tissues (e.g., intestinal epithelium) to contextualize transport efficiency .

Q. How can researchers mitigate oxidative degradation of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 during long-term stability studies?

Answer:

- Additive screening : Test antioxidants (e.g., 0.1% ascorbic acid) or chelators (EDTA) in formulation buffers. Monitor oxidation via LC-MS (mass shift +16 Da for methionine sulfoxide) .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; compare degradation profiles (Arrhenius kinetics) to predict shelf life .

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 bioassays?

Answer:

Q. How to design ethically compliant in vivo studies for H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 targeting neurological pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.